molecular formula C5H9F3O2Sn B14731539 Trimethyl[(trifluoroacetyl)oxy]stannane CAS No. 6430-48-4

Trimethyl[(trifluoroacetyl)oxy]stannane

Cat. No.: B14731539
CAS No.: 6430-48-4
M. Wt: 276.83 g/mol
InChI Key: ZWRJGPCEQMIRIS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl[(trifluoroacetyl)oxy]stannane is an organotin compound characterized by the presence of a trifluoroacetyl group attached to a tin atom. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl[(trifluoroacetyl)oxy]stannane typically involves the reaction of trimethyltin hydroxide with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

(CH3)3SnOH+(CF3CO)2O(CH3)3SnOCOCF3+CF3COOH\text{(CH}_3\text{)}_3\text{SnOH} + \text{(CF}_3\text{CO)}_2\text{O} \rightarrow \text{(CH}_3\text{)}_3\text{SnOCOCF}_3 + \text{CF}_3\text{COOH} (CH3​)3​SnOH+(CF3​CO)2​O→(CH3​)3​SnOCOCF3​+CF3​COOH

This reaction yields this compound and trifluoroacetic acid as a byproduct .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(trifluoroacetyl)oxy]stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: The reaction occurs readily in the presence of water or aqueous solutions.

Major Products Formed

Scientific Research Applications

Trimethyl[(trifluoroacetyl)oxy]stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of trimethyl[(trifluoroacetyl)oxy]stannane involves the transfer of the trifluoroacetyl group to target molecules. This transfer can occur through nucleophilic substitution or radical mechanisms, depending on the reaction conditions. The trifluoroacetyl group is known to enhance the stability and reactivity of the target molecules, making them more suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased electron-withdrawing capability and enhanced stability. These properties make it particularly useful in applications requiring high reactivity and stability .

Properties

CAS No.

6430-48-4

Molecular Formula

C5H9F3O2Sn

Molecular Weight

276.83 g/mol

IUPAC Name

trimethylstannyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C2HF3O2.3CH3.Sn/c3-2(4,5)1(6)7;;;;/h(H,6,7);3*1H3;/q;;;;+1/p-1

InChI Key

ZWRJGPCEQMIRIS-UHFFFAOYSA-M

Canonical SMILES

C[Sn](C)(C)OC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.